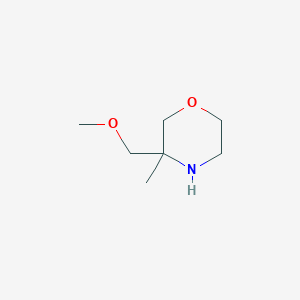
1-(oxan-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(oxan-2-yl)propan-2-amine is an organic compound, also known as oxazolidin-2-one, that is found in a variety of biological processes. It is a heterocyclic amine, which is a type of organic compound containing a nitrogen atom in the ring structure. This compound is used in a variety of applications, including for synthesis of other compounds and for drug development.
Applications De Recherche Scientifique
1-(oxan-2-yl)propan-2-amine has a variety of applications in scientific research. It is used as an intermediate in organic synthesis, as a starting material for the synthesis of other compounds, and as a reagent for the development of pharmaceuticals. It is also used in the study of biochemical processes, such as enzymatic reactions, and in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(oxan-2-yl)propan-2-amine is not fully understood. However, it is believed to be involved in the regulation of enzymatic reactions, as well as in the inhibition of certain proteins. In addition, it has been shown to affect the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
1-(oxan-2-yl)propan-2-amine has a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, such as acetylcholinesterase, and to inhibit the activity of certain proteins. It has also been shown to affect the activity of certain receptors, such as the serotonin 5-HT2A receptor. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(oxan-2-yl)propan-2-amine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, it is important to note that the compound is highly toxic and should be handled with care. In addition, it is important to note that the compound is highly reactive and should be stored in a cool, dry place.
Orientations Futures
1-(oxan-2-yl)propan-2-amine has a variety of potential applications in the future. For example, it could be used in the development of new drugs, as well as in the study of biochemical processes. In addition, it could be used to develop new methods of synthesis, as well as to study the effects of certain drugs on the body. Finally, it could be used to study the effects of environmental toxins on the body.
Méthodes De Synthèse
1-(oxan-2-yl)propan-2-amine can be synthesized by a variety of methods. The most common method is the condensation reaction of an alkyl halide and an amine. This reaction produces a tertiary amine, which can then be reacted with an aldehyde or ketone to produce the desired compound. Other methods of synthesis include the reductive amination of an aldehyde or ketone, and the reaction of an amine with an ester.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxan-2-yl)propan-2-amine involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a primary amine, the formation of an oxirane ring, and the deprotection of the amine.", "Starting Materials": [ "2-aminopropan-1-ol", "2-bromo-1-oxane", "Sodium hydride (NaH)", "Diethyl ether (Et2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)" ], "Reaction": [ { "Step 1": "Protection of the primary amine", "Reactants": "2-aminopropan-1-ol, HCl, NaOH", "Conditions": "Room temperature, aqueous solution", "Products": "2-(chloromethyl)propan-1-ol" }, { "Step 2": "Formation of the oxirane ring", "Reactants": "2-(chloromethyl)propan-1-ol, NaH, Et2O, 2-bromo-1-oxane", "Conditions": "0-5°C, anhydrous conditions", "Products": "1-(oxan-2-yl)propan-2-ol" }, { "Step 3": "Deprotection of the amine", "Reactants": "1-(oxan-2-yl)propan-2-ol, HCl, EtOH", "Conditions": "Room temperature, reflux", "Products": "1-(oxan-2-yl)propan-2-amine" } ] } | |
Numéro CAS |
1566291-04-0 |
Nom du produit |
1-(oxan-2-yl)propan-2-amine |
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




